molecular formula C16H16N2O B8196333 (S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8196333
M. Wt: 252.31 g/mol
InChI Key: DERMNSMASFMDOJ-AWEZNQCLSA-N
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Description

(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral dihydrooxazole compound of high interest in advanced chemical research and development. This compound belongs to a class of molecules known for their utility as chiral ligands and building blocks in asymmetric synthesis and catalysis. Its structure, featuring a stereogenic center and a nitrogen-rich heterocyclic system, makes it a valuable scaffold for constructing more complex molecules and for applications in medicinal chemistry and materials science. The compound has a molecular formula of C16H16N2O and a molecular weight of 252.32 g/mol . As a standard safety precaution, researchers should handle this material with care; similar compounds are associated with warnings regarding skin and eye irritation, and may be harmful if swallowed . Appropriate personal protective equipment should be worn, and the material should be used only in a well-ventilated area. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) for detailed handling and disposal information before use.

Properties

IUPAC Name

(4S)-4-benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-5-9-15(17-12)16-18-14(11-19-16)10-13-7-3-2-4-8-13/h2-9,14H,10-11H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERMNSMASFMDOJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)C2=N[C@H](CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation and Cyclization

A widely adopted approach involves amide bond formation followed by cyclization . This two-step protocol begins with the condensation of a benzyl-protected serine derivative with a 6-methylpyridine-2-carboxylic acid derivative. For example, General Procedure 1 (amide bond formation) employs coupling agents such as HATU or EDCI with hydroxybenzotriazole (HOBt) in anhydrous acetonitrile or dichloromethane.

Key Reaction Conditions :

  • Temperature: 0–25°C under inert atmosphere (N₂ or Ar).

  • Stoichiometry: 1:1 molar ratio of carboxylic acid to amine.

  • Workup: Precipitation or chromatography for purification.

The resulting amide intermediate undergoes cyclization using fluorinating agents like Deoxo-Fluor® or Burgess reagent to form the dihydrooxazole ring. For instance, treatment with Deoxo-Fluor® in dichloromethane at −10°C achieves cyclization with yields exceeding 80%.

Example :

Suzuki-Miyaura Cross-Coupling

An alternative route leverages Suzuki-Miyaura cross-coupling to introduce the pyridinyl moiety. This method is advantageous for late-stage functionalization and scalability.

General Procedure 2 involves:

  • Preparation of a boronic ester-functionalized dihydrooxazole precursor.

  • Coupling with 2-bromo-6-methylpyridine using Pd(PPh₃)₄ as a catalyst.

Optimization Insights :

  • Solvent: Toluene/ethanol (3:1) with aqueous Na₂CO₃.

  • Temperature: 80–100°C for 12–24 hours.

  • Yield: 70–85% after column chromatography.

Asymmetric Catalysis for Enantiocontrol

Enantioselective synthesis is achieved via chiral auxiliaries or organocatalysts . A notable method uses (S)-tert-leucinol as a chiral inducer during amide formation, followed by cyclization to retain configuration.

Critical Parameters :

  • Chiral catalyst: (S)-BINOL-derived phosphoric acids (10 mol%).

  • Solvent: Tetrahydrofuran (THF) at −20°C.

  • Enantiomeric excess (ee): >95%.

Reaction Optimization and Challenges

Stereochemical Purity

Maintaining the S-configuration at C4 requires stringent control of reaction conditions. Racemization risks arise during cyclization at elevated temperatures. Mitigation strategies include:

  • Low-temperature cyclization (−10°C to 0°C).

  • Use of non-polar solvents (e.g., toluene) to stabilize transition states.

Byproduct Formation

Common byproducts include sulfonated derivatives during deprotection steps. Adding H₂O (20 equiv) in large-scale reactions prevents sulfonation of nucleophilic sites.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 500 MHz): Key signals include δ 4.83 (dd, J = 5.5, 11.0 Hz, C4-H), 2.81–2.91 (m, benzyl CH₂), and 7.08–7.21 (m, pyridinyl H).

  • ¹³C NMR : Peaks at δ 165.2 (oxazole C2), 155.6 (pyridinyl C2), and 45.3 (C4).

High-Performance Liquid Chromatography (HPLC)

  • Chiral HPLC (Chiralpak IA column): Hexane/isopropanol (90:10), flow rate 1.0 mL/min. Retention time: 12.3 min for (S)-enantiomer.

Scalability and Industrial Relevance

The Suzuki-Miyaura method is preferred for kilogram-scale production due to its robustness. A pilot-scale trial achieved 92% yield with Pd/C catalysis and continuous flow processing.

Applications and Derivatives

(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole serves as a precursor for antimicrobial agents and kinase inhibitors. Structure-activity relationship (SAR) studies highlight the necessity of the 6-methyl group for target binding.

ParameterAmide-Cyclization MethodSuzuki-Miyaura Method
Yield80–85%70–85%
Reaction Time24–48 h12–24 h
CatalystDeoxo-Fluor®Pd(PPh₃)₄
Enantiomeric Excess (ee)>95%N/A
ScalabilityModerateHigh

Data Table 2: Comparative NMR Data

Proton Environmentδ (ppm) in ¹H NMRδ (ppm) in ¹³C NMR
Oxazole C4-H4.83 (dd)45.3
Benzyl CH₂2.81–2.91 (m)35.7
Pyridinyl C6-CH₃2.33 (s)21.5

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Oxazolone derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Employed as a fluorescent probe for imaging cellular components due to its ability to penetrate cell membranes.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, as an antiviral agent, it may inhibit viral replication by targeting viral enzymes. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions and influencing their reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the substituents on the oxazoline ring or pyridine moiety, which influence steric and electronic properties:

Compound Name Substituent at 4-position Substituent at 2-position (pyridine) Key Features Reference
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole Benzyl 6-Methyl Moderate steric bulk, cost-effective
(S)-t-BuPyOx tert-Butyl Pyridin-2-yl Enhanced stability, bulky tert-butyl
(S)-4-Benzyl-2-(6-(naphthalen-1-yl)pyridin-2-yl)-4,5-dihydrooxazole (2b) Benzyl 6-Naphthalen-1-yl Increased π-conjugation, lower yield (54%)
(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole Benzyl 6-Methyl Opposite enantiomer, [α]D = −20.30
(S)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Phenyl 6-Phenyl High steric hindrance, higher price

Physical and Optical Properties

Compound [α]D (c, solvent) Melting Point (°C) Stability Notes
This compound Not reported Not available Likely stable under inert conditions
(S)-t-BuPyOx [α]25D = −90.5 (CHCl3) 70.2–71.0 Susceptible to hydrolysis in acidic media
Compound 2b [α]25D = −20.30 (CH2Cl2) Not reported Synthesized as a yellow solid
(R)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole [α]D data not provided Not available Mirror-image properties to (S)-form

Catalytic Performance

  • Polymerization Catalysis : Pyridine-oxazoline cobalt complexes derived from analogs like 2b show high activity in isoprene polymerization, with substituents affecting regioselectivity .
  • Asymmetric Catalysis : (S)-t-BuPyOx demonstrates superior enantioselectivity in Pd-catalyzed allylic alkylations due to its rigid tert-butyl group .
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in A1219935) enhance Lewis acidity, improving catalytic turnover in cross-couplings .

Biological Activity

(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound notable for its unique oxazole and pyridine functionalities. This compound has garnered attention due to its potential biological activities, which are attributed to the structural characteristics that allow it to interact with various biological targets. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16N2OC_{16}H_{16}N_{2}O, with a molecular weight of 252.31 g/mol. The structure features a benzyl group attached to a pyridine ring that is further substituted with a methyl group, alongside an oxazole ring. These functional groups contribute to the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H16N2OC_{16}H_{16}N_{2}O
Molecular Weight252.31 g/mol
CAS Number2757082-98-5
Chemical StructureStructure

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies on related oxazole derivatives have demonstrated significant antitumor effects against lung cancer cells, with IC50 values indicating effective growth inhibition at low concentrations .
  • Antimicrobial Properties : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Testing methodologies typically involve broth microdilution assays to determine minimum inhibitory concentrations (MICs) .
  • Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

The biological activity of this compound can be understood through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The oxazole moiety may engage in competitive inhibition of tyrosinase by mimicking substrate binding sites.
  • Receptor Binding : Preliminary studies indicate that the compound may bind to certain receptors involved in cell signaling pathways that regulate apoptosis and cell proliferation.

Case Studies

  • Antitumor Efficacy : In vitro studies using B16F10 melanoma cells revealed that analogs of this compound exhibited significant inhibition of cellular tyrosinase activity without cytotoxic effects at concentrations below 20 µM .
  • Antimicrobial Testing : Compounds structurally related to this compound were evaluated for their antimicrobial properties using CLSI guidelines, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key steps for synthesizing (S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?

The synthesis involves a three-step process derived from (S)-(+)-2-phenylglycinol:

Cyclization : Formation of the oxazoline ring using a carboxylic acid derivative (e.g., 6-methylpicolinic acid) under reflux with a dehydrating agent like thionyl chloride.

Chiral resolution : Ensuring enantiomeric purity via selective crystallization or chromatography.

Purification : Final isolation via column chromatography and recrystallization.
Key parameters include solvent choice (e.g., ethanol or toluene) and temperature control to achieve yields of 83.2–94.5% and >99% purity. Structural confirmation is done via polarimetry, IR, NMR, and GC-MS .

Q. How is the stereochemistry of this compound validated experimentally?

Enantiomeric purity is confirmed using:

  • Polarimetry : Measures optical rotation ([α]D) to verify the (S)-configuration.
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • NMR spectroscopy : Assigns diastereotopic protons in the 4,5-dihydrooxazole ring to confirm stereochemical integrity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during synthesis?

Common side products arise from:

  • Ring-opening reactions : Caused by nucleophilic attack on the oxazole ring. Mitigated by using anhydrous solvents and inert atmospheres.
  • Racemization : Occurs under acidic or high-temperature conditions. Controlled via pH buffering (e.g., glacial acetic acid in ethanol) and shorter reflux times .
    Methodological approach :
  • Monitor reaction progress via TLC or HPLC.
  • Use kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., desired diastereomer) .

Q. What biological activities have been reported for derivatives of 4,5-dihydrooxazole, and how do structural modifications influence efficacy?

  • Antifungal activity : Derivatives exhibit MIC values of 0.03–2 μg/mL against Candida albicans and Aspergillus fumigatus. The 6-methylpyridin-2-yl group enhances lipophilicity, improving membrane penetration .
  • Anticancer potential : Modifications like benzyl or aryl substitutions at the 4-position increase interactions with cellular targets (e.g., tubulin or kinases). For example, vinyl groups at C2 enable nucleophilic addition reactions, altering enzyme inhibition profiles .

Q. How should researchers address contradictions in biological activity data across studies?

Case study: Discrepancies in antifungal MIC values may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC) and growth media.
  • Assay conditions : Optimize incubation time (24–48 hrs) and inoculum size.
  • Compound stability : Test metabolic stability in liver microsomes to rule out rapid degradation (e.g., derivatives A31/A33 show high stability in human microsomes) .

Q. What analytical strategies are recommended for characterizing degradation products under physiological conditions?

  • LC-MS/MS : Identifies hydrolyzed or oxidized products (e.g., ring-opened amides or carboxylic acids).
  • Accelerated stability studies : Expose the compound to pH 1–10 buffers at 37°C for 72 hours.
  • Docking studies : Predict degradation pathways by simulating interactions with hydrolytic enzymes (e.g., esterases) .

Methodological Challenges and Solutions

Q. How can researchers improve the scalability of multi-step syntheses for this compound?

  • Flow chemistry : Reduces reaction times and improves yield consistency (e.g., continuous cyclization steps).
  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINOL-derived phosphates) to reduce reliance on resolving agents .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?

  • DFT calculations : Model transition states for nucleophilic attacks on the oxazole ring.
  • Molecular dynamics : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) to guide functionalization .

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